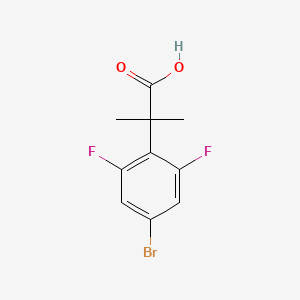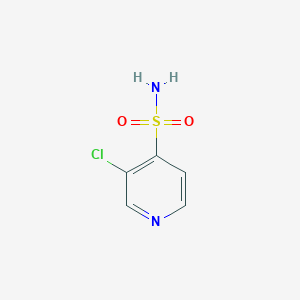
3-Chloropyridine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyridine-4-sulfonamide is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a sulfonamide group at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-4-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 3-chloropyridine with chlorosulfonic acid, resulting in the formation of the sulfonamide group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloropyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce sulfonic acids.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-Chloropyridine-4-sulfonamide serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: This compound is explored for its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors. Its derivatives have shown promise in antimicrobial and anticancer research.
Industry: In the materials science field, this compound is used as an additive in polymers to enhance their properties. It also finds applications in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Chloropyridine-4-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.
Comparación Con Compuestos Similares
4-Chloropyridine-3-sulfonamide: Similar in structure but with different positional isomerism.
3-Bromopyridine-4-sulfonamide: Bromine replaces chlorine, affecting reactivity and biological activity.
3-Chloropyridine-2-sulfonamide: Another positional isomer with different chemical properties.
Uniqueness: 3-Chloropyridine-4-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its distinct properties make it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C5H5ClN2O2S |
|---|---|
Peso molecular |
192.62 g/mol |
Nombre IUPAC |
3-chloropyridine-4-sulfonamide |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
Clave InChI |
MEWAHPNIBYWQQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


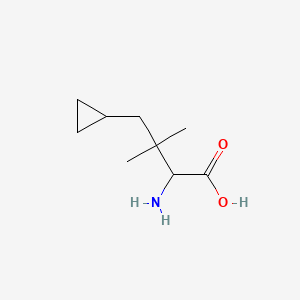
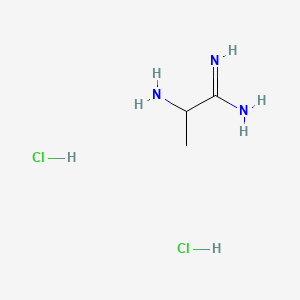
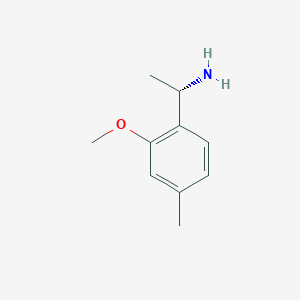
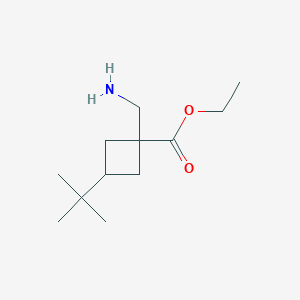
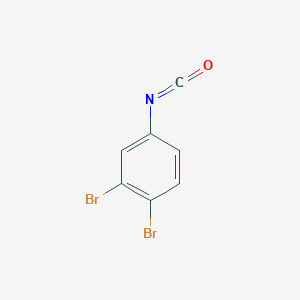
![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)



